5-Brom-1H-Benzotriazol

Übersicht

Beschreibung

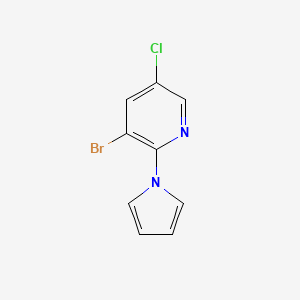

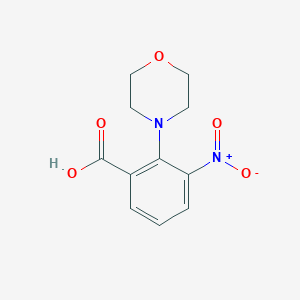

5-Bromo-1H-benzotriazole is a halogenated derivative of benzotriazole, a class of compounds with a wide range of applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a bromine atom on the benzotriazole ring can significantly influence the compound's physicochemical properties and reactivity, making it a valuable intermediate for further chemical transformations and biological studies .

Synthesis Analysis

The synthesis of bromo analogues of benzotriazole, including 5-bromo-1H-benzotriazole, involves various strategies. One approach is the diazotization of o-phenylenediamines, which can be limited by the availability of suitable precursors . Another method demonstrated the use of diboron-reagent mediated deoxygenation of 1-hydroxy-1H-benzotriazoles, followed by palladium-catalyzed C-C and C-N bond formation for the diversification of the benzotriazole moiety . Additionally, a one-pot synthesis of 1-(2-bromo-1-arylethyl)-1H-benzotriazoles has been reported using N-bromosuccinimide in the presence of styrene derivatives .

Molecular Structure Analysis

The molecular structure of 5-bromo-1H-benzotriazole derivatives has been studied using various spectroscopic techniques and computational methods. For instance, the crystal and molecular structure of a related compound, 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole, was determined using single-crystal X-ray diffraction and supported by DFT computations . These studies provide insights into the nature and type of intermolecular interactions that stabilize the molecular structure and contribute to the compound's reactivity .

Chemical Reactions Analysis

Bromo benzotriazoles participate in a variety of chemical reactions due to the presence of the reactive bromine atom. They can act as intermediates in nucleophilic substitution reactions, as seen in the synthesis of phthalocyanine complexes . The bromine atom can also be involved in addition reactions to alkenes, followed by elimination to afford vinyl benzotriazoles . Furthermore, the reactivity of bromo benzotriazoles can be harnessed for the synthesis of metal complexes with potential biological activity .

Physical and Chemical Properties Analysis

The physicochemical properties of bromo benzotriazoles are influenced by the pattern of halogenation on the benzene ring. A general trend of decreased solubility with an increase in the number of bromine atoms has been observed, which is modulated by the substitution pattern . The electronic effects of different substitution sites lead to variations in pKa values for the dissociation of the triazole proton . These properties are crucial for understanding the inhibitory activity of these compounds against enzymes such as protein kinase CK2α and their potential as selective inhibitors .

Biological Activity Studies

Bromo benzotriazoles have been evaluated for their biological activity. For example, 5,6-dibromo-1H-benzotriazole showed higher efficacy against the protozoa Acanthamoeba castellanii compared to the antiprotozoal agent chlorohexidine . Metal complexes derived from bromo benzotriazole ligands have been screened for antibacterial activity, with the Cu(II) complex exhibiting the highest activity against both Gram-positive and Gram-negative bacteria .

Wissenschaftliche Forschungsanwendungen

Synthese heterocyclischer Verbindungen

5-Brom-1H-Benzotriazol: ist ein vielseitiger Baustein bei der Synthese verschiedener heterocyclischer Verbindungen. Es dient als Vorläufer für die Konstruktion von Benzoxazinen, Chinazolinen, Triazintrionen und Hydantoinen, die für die Entwicklung von Pharmazeutika und Agrochemikalien entscheidend sind .

Medizinische Chemie

In der medizinischen Chemie zeigen This compound-Derivate ein breites Spektrum an biologischen Aktivitäten. Sie wurden auf ihr Potenzial als Antikrebsmittel, Antimykotika, Antibiotika, Antivirale, Antiparasitika und Antioxidantien untersucht. Dies macht sie wertvoll für die Prozesse der Wirkstoffforschung und -entwicklung .

Korrosionsschutz

Die Derivate der Verbindung sind als effektive Korrosionsschutzmittel bekannt. Sie schützen Metalle und Legierungen vor Korrosion, was sie für industrielle Anwendungen wichtig macht, bei denen die Erhaltung von Metallen entscheidend ist .

UV-Filter und Photostabilisatoren

This compound: Derivate werden als UV-Filter und Photostabilisatoren verwendet. Sie werden in Kunststoffe, Beschichtungen und Körperpflegeprodukte eingearbeitet, um eine Degradation durch ultraviolettes Licht zu verhindern und so die Lebensdauer dieser Materialien zu verlängern .

Materialwissenschaften

Im Bereich der Materialwissenschaften wird This compound zur Entwicklung von Materialien für Solar- und Photovoltaikzellen verwendet. Seine Derivate verbessern die Effizienz und Stabilität dieser Zellen und tragen zur Weiterentwicklung erneuerbarer Energietechnologien bei .

Synthetische Hilfsmittel

Diese Verbindung ist auch als synthetisches Hilfsmittel in der organischen Chemie anerkannt. Es erleichtert die Synthese komplexer Moleküle, indem es die Ausbeuten und Selektivitäten chemischer Reaktionen verbessert. Dies ist besonders nützlich bei der Synthese von Naturstoffanalogen und neuartigen organischen Verbindungen .

Safety and Hazards

Wirkmechanismus

Target of Action

5-Bromo-1H-benzotriazole is a derivative of benzotriazole, which has been extensively explored for its interaction with various targets. The primary target of benzotriazole derivatives, including 5-Bromo-1H-benzotriazole, is the protein kinase CK2 . This enzyme is highly pleiotropic and constitutively active, catalyzing the phosphorylation of numerous protein substrates often related to gene expression or protein synthesis .

Mode of Action

The mode of action of 5-Bromo-1H-benzotriazole involves its interaction with the catalytic subunit of human protein kinase CK2 (hCK2α) . Benzotriazole derivatives, including 5-Bromo-1H-benzotriazole, are known to act as ATP-competitive inhibitors of protein kinase CK2 . They bind to the enzyme, preventing ATP from binding, which in turn inhibits the enzyme’s activity .

Biochemical Pathways

The inhibition of protein kinase CK2 by 5-Bromo-1H-benzotriazole affects various biochemical pathways. CK2 is essential to cell viability, apoptosis, proliferation and survival, angiogenesis, DNA-damage repair, the ER-stress response, the regulation of carbohydrate metabolism, and development of the nervous system . Therefore, the inhibition of CK2 can have wide-ranging effects on these biochemical pathways.

Pharmacokinetics

It is known that benzotriazole derivatives are fairly water-soluble , which could influence their absorption and distribution in the body

Result of Action

The result of the action of 5-Bromo-1H-benzotriazole is the inhibition of protein kinase CK2 activity. This can lead to changes in the phosphorylation status of numerous protein substrates, affecting various cellular processes such as gene expression, protein synthesis, cell viability, apoptosis, proliferation, survival, angiogenesis, DNA-damage repair, the ER-stress response, the regulation of carbohydrate metabolism, and development of the nervous system .

Action Environment

The action of 5-Bromo-1H-benzotriazole can be influenced by various environmental factors. For instance, benzotriazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media . This suggests that the action of 5-Bromo-1H-benzotriazole might be influenced by the pH of the environment. , which could influence its stability in different environments

Eigenschaften

IUPAC Name |

5-bromo-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCIJWPKDPZNHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423286 | |

| Record name | 5-Bromo-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32046-62-1 | |

| Record name | 5-Bromobenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32046-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-1H-BENZOTRIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B1276268.png)

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1276299.png)